N,N'-Dibenzhydryl-terephthalamide
Description
N,N'-Dibenzhydryl-terephthalamide is a diamide derivative of terephthalic acid, featuring two benzhydryl [(C₆H₅)₂CH–] substituents on the nitrogen atoms of the amide groups. Based on structural analogy to related terephthalamides (e.g., N,N'-diphenyl-terephthalamide), its molecular formula can be inferred as C₃₄H₂₈N₂O₂, with a calculated molecular weight of 496.58 g/mol. The benzhydryl groups impart significant steric bulk and lipophilicity, distinguishing it from simpler diamides.
Properties
Molecular Formula |
C34H28N2O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-N,4-N-dibenzhydrylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H28N2O2/c37-33(35-31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)29-21-23-30(24-22-29)34(38)36-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38) |
InChI Key |
JJUBFLVYUUGROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzhydryl-terephthalamide typically involves the reaction of terephthaloyl chloride with benzhydrylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzhydryl-terephthalamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
N,N’-Dibenzhydryl-terephthalamide has several scientific research applications, including:
Polymer Science: It is used as a β-nucleating agent for isotactic polypropylene, enhancing its crystallization and mechanical properties.
Materials Chemistry: It is used in the synthesis of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: It may be used in the study of molecular interactions and as a building block for more complex molecules.
Industrial Applications: It is used in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of N,N’-Dibenzhydryl-terephthalamide involves its interaction with specific molecular targets and pathways. For example, as a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, enhancing its mechanical properties. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N'-Diphenyl-terephthalamide
Molecular Formula : C₂₀H₁₆N₂O₂
Molecular Weight : 316.36 g/mol
Key Features :
- Substituted with phenyl groups (–C₆H₅) at the amide nitrogens.
- Lower molecular weight and reduced steric hindrance compared to the benzhydryl derivative.
Applications: Likely used as a monomer in polyamide synthesis or as a pharmaceutical intermediate.
N,N'-Dimethylphthalamide
Molecular Formula : C₁₀H₁₂N₂O₂
Molecular Weight : 192.22 g/mol
Key Features :
- Methyl (–CH₃) substituents result in minimal steric effects and higher polarity.
- Enhanced solubility in polar solvents (e.g., methanol, acetone) compared to aromatic-substituted analogs .
Applications : Common as a precursor in polymer chemistry or agrochemical synthesis.
N,N,N',N'-Tetrabutylpentanediamide
Molecular Formula : C₂₁H₄₂N₂O₂
Molecular Weight : 354.57 g/mol
Key Features :
- Aliphatic butyl (–C₄H₉) substituents and a pentanediamide backbone.
- High flexibility and hydrophobicity, suitable for metal ion chelation or solvent extraction processes .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Predicted Solubility | Key Applications |
|---|---|---|---|---|---|
| N,N'-Dibenzhydryl-terephthalamide | C₃₄H₂₈N₂O₂ | 496.58 | Benzhydryl | Low in water; high in DMF | Specialty polymers, catalysts |
| N,N'-Diphenyl-terephthalamide | C₂₀H₁₆N₂O₂ | 316.36 | Phenyl | Moderate in DMF | Polyamide synthesis |
| N,N'-Dimethylphthalamide | C₁₀H₁₂N₂O₂ | 192.22 | Methyl | High in polar solvents | Agrochemical intermediates |
| N,N,N',N'-Tetrabutylpentanediamide | C₂₁H₄₂N₂O₂ | 354.57 | Butyl | High in non-polar solvents | Metal ion extraction |
Research Findings and Substituent Effects
- Lipophilicity : The hydrophobic nature of benzhydryl substituents may enhance compatibility with lipid membranes or organic matrices, suggesting applications in drug delivery or material science .
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